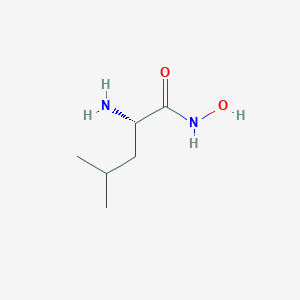

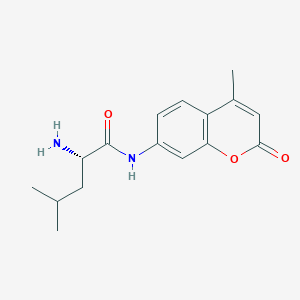

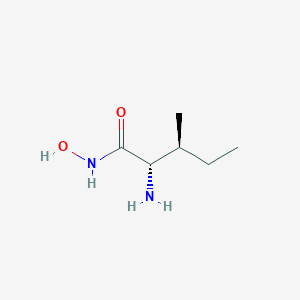

(2S,3S)-2-Amino-N-hydroxy-3-methylpentanamid

Übersicht

Beschreibung

Isoleucylhydroxamic acid, also known as Isoleucylhydroxamic acid, is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

The exact mass of the compound Isoleucylhydroxamic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isoleucylhydroxamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoleucylhydroxamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende und schmerzlindernde Anwendungen

Isoleucylhydroxamsäure hat sich als vielversprechend für die Entwicklung neuer Verbindungen mit entzündungshemmenden und schmerzlindernden Eigenschaften erwiesen. Forschungsergebnisse zeigen, dass Derivate dieser Verbindung Enzyme wie COX-1/2 und 5-LOX hemmen können, die am Entzündungsprozess beteiligt sind . Dies deutet auf seine Nützlichkeit bei der Herstellung neuer Medikamente zur Behandlung von Erkrankungen hin, die durch Entzündungen und Schmerzen gekennzeichnet sind.

Antioxidatives Potenzial

Die antioxidative Kapazität von Isoleucylhydroxamsäure-Derivaten wurde in In-vitro-Studien untersucht. Diese Verbindungen können freie Radikale neutralisieren, die schädliche Nebenprodukte des Zellstoffwechsels sind und oxidativen Stress und Zellschäden verursachen können . Diese Eigenschaft ist entscheidend, um oxidativen Stress-bedingten Erkrankungen vorzubeugen.

Antimikrobielle Aktivität

Hydroxamsäuren, zu denen Isoleucylhydroxamsäure gehört, sind bekannt für ihre antimikrobiellen Eigenschaften. Sie können als Siderophore wirken, das sind Moleküle, die an Eisen binden und eine wichtige Rolle bei der Hemmung des mikrobiellen Wachstums spielen, indem sie Bakterien wichtige Nährstoffe entziehen .

Anwendung in der Krebsforschung

Im Bereich der Krebsforschung wurden Isoleucylhydroxamsäure-Derivate auf ihre antineoplastischen Eigenschaften untersucht. Sie können als Tumorsuppressoren und Matrixmetalloproteinase (MMP)-Inhibitoren wirken, das sind Enzyme, die Krebszellen zur Invasion und Ausbreitung verwenden . Durch die Hemmung von MMPs könnten diese Verbindungen möglicherweise die Metastasierung von Krebszellen verhindern.

Rolle bei der Behandlung von HIV und Malaria

Hydroxamsäure-Derivate wurden auf ihre potenzielle Verwendung bei der Behandlung von HIV und Malaria untersucht. Ihre Fähigkeit, in den Lebenszyklus dieser Krankheitserreger einzugreifen, macht sie zu Kandidaten für die Entwicklung neuer antiviraler und antimalarieller Medikamente .

Kerntechnik und Abwasserbehandlung

Die starken chelatbildenden Eigenschaften von Hydroxamsäuren machen sie in der Kerntechnik zur Trennung und Reinigung von Metallen nützlich. Darüber hinaus können diese Verbindungen in Abwasserbehandlungsprozessen eingesetzt werden, um Schwermetalle und andere Verunreinigungen zu entfernen .

Biomedizinische Anwendungen und Oberflächenbeschichtung

Isoleucylhydroxamsäure findet Anwendung bei der Synthese von Polymeren mit biomedizinischer Relevanz. Beispielsweise kann Hydroxamsäure-funktionelles Poly(ethylenglykol) (HA-PEG) zur Beschichtung von Metalloberflächen, zur Solubilisierung von Nanopartikeln und als Bestandteil in Arzneistoff-Abgabesystemen verwendet werden .

Enzymvermittelte Synthese

Die enzymatische Synthese von Hydroxamsäuren, einschließlich Isoleucylhydroxamsäure, bietet einen Ansatz der grünen Chemie zur Herstellung dieser Verbindungen mit hoher Reinheit und weniger Nebenprodukten. Diese Methode ist besonders wertvoll für die großtechnische Produktion in verschiedenen industriellen Anwendungen .

Wirkmechanismus

Mode of Action

It’s possible that it may interact with its targets in a manner similar to other hydroxamic acids , but this is purely speculative and requires further investigation.

Biochemical Pathways

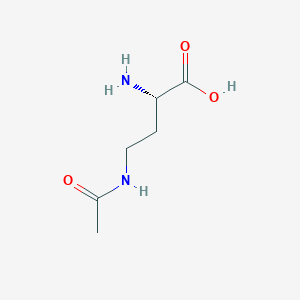

It’s worth noting that isoleucine, a component of this compound, is involved in several metabolic processes . It’s part of the branched-chain amino acids (BCAAs) group, which plays a crucial role in protein synthesis and energy production .

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-3-4(2)5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKATDLSKRGLMZ-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185817 | |

| Record name | Isoleucylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31982-77-1 | |

| Record name | Isoleucylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031982771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

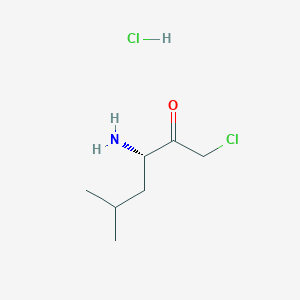

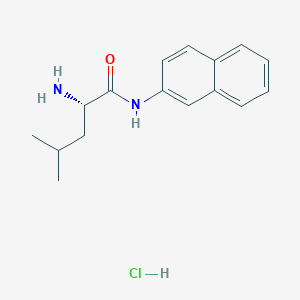

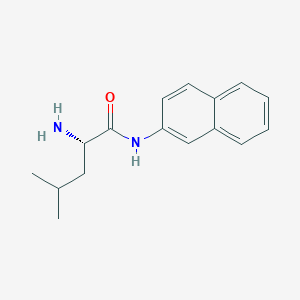

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

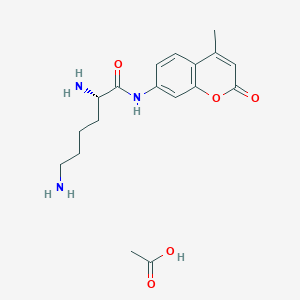

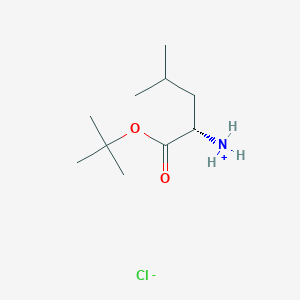

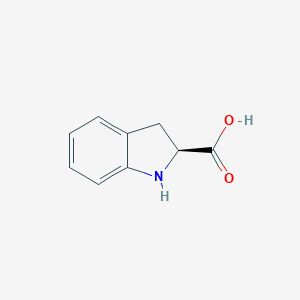

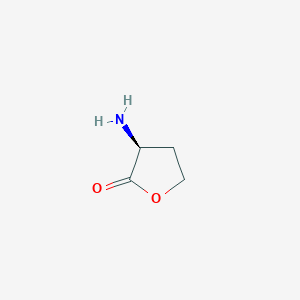

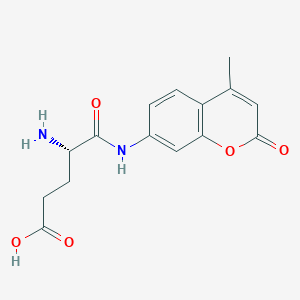

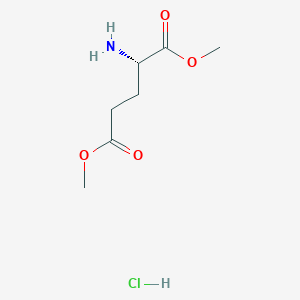

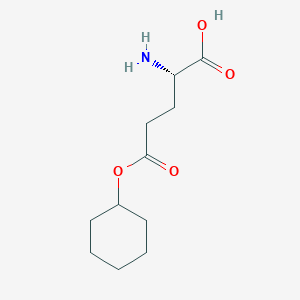

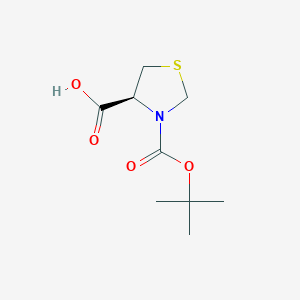

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.